REACTION_SMILES
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[C:24](=[O:25])([O-:26])[OH:27].[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[CH:29]([Cl:30])([Cl:31])[Cl:32].[Cl:6][c:7]1[c:8]([C:13]2([C:18](=[O:19])[Cl:20])[CH2:14][CH2:15][CH2:16][CH2:17]2)[s:9][cH:10][c:11]1[CH3:12].[NH2:22][NH2:23].[Na+:28].[OH2:21]>>[Cl:6][c:7]1[c:8]([C:13]2([C:18](=[O:19])[NH:22][NH2:23])[CH2:14][CH2:15][CH2:16][CH2:17]2)[s:9][cH:10][c:11]1[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Cc1csc(C2(C(=O)Cl)CCCC2)c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(C2(C(=O)Cl)CCCC2)c1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NN
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1csc(C2(C(=O)NN)CCCC2)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |